N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester
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Overview
Description
N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester is a chemical compound with the molecular formula C7H12N2O6S and a molecular weight of 252.24 g/mol . This compound is characterized by the presence of an oxazolidinone ring, a sulfonyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester involves several steps. One common method includes the reaction of glycine ethyl ester with a sulfonyl chloride derivative in the presence of a base. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester can be compared with other similar compounds, such as:
- N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine methyl ester
- N-((2-Oxo-3-oxazolidinyl)sulfonyl)alanine ethyl ester
- N-((2-Oxo-3-oxazolidinyl)sulfonyl)valine ethyl ester
These compounds share similar structural features but differ in their ester or amino acid moieties, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific combination of functional groups, making it a valuable compound for various applications.
Properties
CAS No. |
87708-18-7 |
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Molecular Formula |
C7H12N2O6S |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
ethyl 2-[(2-oxo-1,3-oxazolidin-3-yl)sulfonylamino]acetate |
InChI |
InChI=1S/C7H12N2O6S/c1-2-14-6(10)5-8-16(12,13)9-3-4-15-7(9)11/h8H,2-5H2,1H3 |
InChI Key |
UBOLYHNBCILFLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)N1CCOC1=O |
Origin of Product |
United States |
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